molecular formula C20H23BrClNO2 B4226084 N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride

N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B4226084
M. Wt: 424.8 g/mol
InChI Key: DFQMMYDAWZUWBE-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a prop-2-ynoxy group attached to a phenyl ring, along with a phenylethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride typically involves multiple steps, including halogenation, alkylation, and amination reactions. The starting material is often a substituted benzene derivative, which undergoes bromination to introduce the bromine atom. This is followed by the introduction of the ethoxy and prop-2-ynoxy groups through nucleophilic substitution reactions. The final step involves the formation of the phenylethanamine backbone through reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxy and prop-2-ynoxy groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The phenylethanamine backbone is essential for the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-4-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(2-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(2-bromo-5-ethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride

Uniqueness

N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2.ClH/c1-3-12-24-20-14-18(21)17(13-19(20)23-4-2)15-22-11-10-16-8-6-5-7-9-16;/h1,5-9,13-14,22H,4,10-12,15H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQMMYDAWZUWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNCCC2=CC=CC=C2)Br)OCC#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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